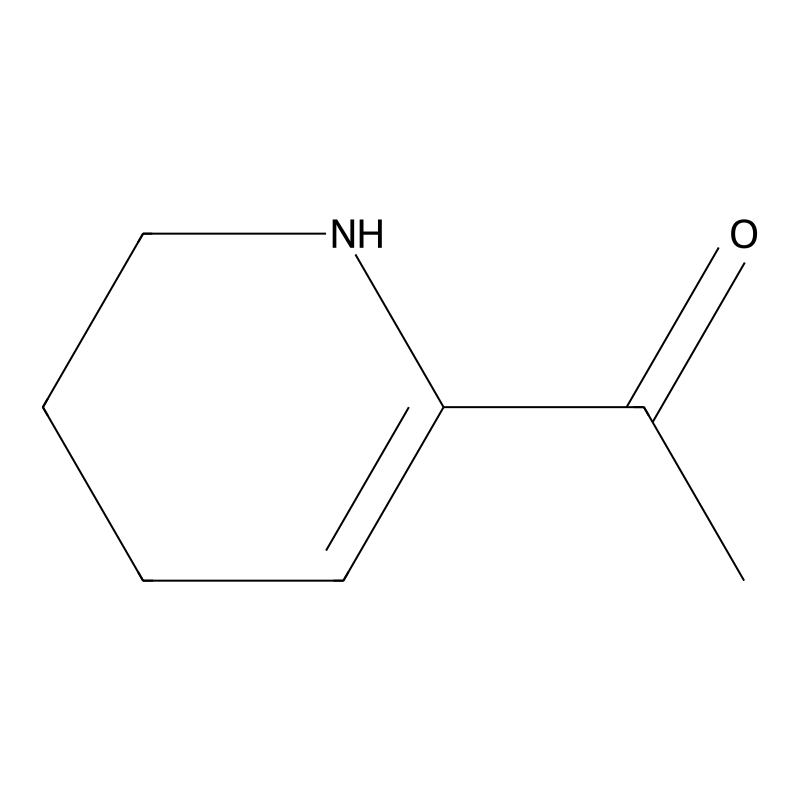

2-Acetyl-1,4,5,6-tetrahydropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmacology

Summary of Application: Tetrahydropyridines (THPs), including 2-Acetyl-1,4,5,6-tetrahydropyridine, have sparked notable interest as an auspicious heterocyclic moiety. Its presence has been identified in both natural products and synthetic pharmaceutical agents .

Methods of Application: Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products . Two reaction schemes have been documented and employed as a simple method for the synthesis of substituted N- (carbonylamino)-1,2,3,6-tetrahydropyridines .

Results or Outcomes: The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Application in Material Science

Field: Material Science

Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine, a chemical compound, possesses diverse applications in scientific research. Its unique properties enable its utilization in various domains such as pharmaceuticals, organic synthesis, and material science.

Application in Food Science

Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is known to contribute to the mousy off-flavor in fermented beverages .

Methods of Application: A detection method of mousy-off flavor compounds has been developed, which enables future research to mitigate the occurrence of such defects in fermented beverages matrix .

Results or Outcomes: The content of 2-Acetyl-1,4,5,6-tetrahydropyridine in samples varied from 1.64 ± 0.06 to 57.96 ± 2.15 µg L-1 .

Application in Chemistry

Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.1683 . It is used in various chemical reactions and syntheses .

Application in Cancer Research

Summary of Application: Tetrahydropyridines (THPs), including 2-Acetyl-1,4,5,6-tetrahydropyridine, have been found to possess biologically active properties. They have been used in cancer research, specifically as anti-inflammatory and anticancer agents .

Methods of Application: Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .

Application in Food Industry

Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is associated with the aroma of baked goods such as white bread, popcorn, and tortillas, and is formed by Maillard reactions during heating . It also contributes to the ‘mousy’ off-flavor in fermented beverages .

Results or Outcomes: The content of 2-Acetyl-1,4,5,6-tetrahydropyridine in samples varied .

2-Acetyl-1,4,5,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 125.17 g/mol. It is characterized by its unique structure, featuring a tetrahydropyridine ring with an acetyl group at the second position. This compound is notable for its contribution to the aroma and flavor profiles of various foods, particularly in baked goods, where it imparts a distinctive "popcorn-like" scent. It is closely related to other compounds formed during the Maillard reaction, a complex series of

- Condensation Reactions: It can participate in condensation reactions with aldehydes or other carbonyl compounds to form larger molecules.

- Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Under certain conditions, it may be oxidized to form carboxylic acids or other derivatives.

These reactions are significant in synthetic organic chemistry and flavor chemistry, allowing for the modification and enhancement of its flavor characteristics .

The synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine can be achieved through several methods:

- Maillard Reaction: This natural process occurs during the heating of food and involves the reaction between amino acids and reducing sugars, leading to the formation of various flavor compounds including 2-acetyl-1,4,5,6-tetrahydropyridine.

- Chemical Synthesis: A more controlled laboratory synthesis can involve the methylenation reaction of azaheterocyclic carboxylic esters using dimethyltitanocene as a reagent. This method allows for the production of stable precursors that can be converted into 2-acetyl-1,4,5,6-tetrahydropyridine through subsequent acidic treatment .

- Direct Acetylation: Starting from 1,4,5,6-tetrahydropyridine or related compounds can also yield 2-acetyl-1,4,5,6-tetrahydropyridine through acetylation reactions.

2-Acetyl-1,4,5,6-tetrahydropyridine finds applications primarily in the food industry due to its flavoring properties:

- Flavoring Agent: It is used to enhance the aroma of baked goods such as bread and pastries.

- Food Analysis: Its presence is often monitored in food products for quality control purposes due to its association with desirable flavors .

Moreover, it serves as a model compound in studies related to the Maillard reaction and flavor chemistry.

- Flavor Interactions: It has been shown to interact with various amino acids and sugars during cooking processes.

- Detection Methods: Advanced analytical techniques such as liquid chromatography tandem mass spectrometry have been employed to quantify this compound in different matrices like wine and baked goods .

These studies help elucidate its role in sensory perception and food quality.

2-Acetyl-1,4,5,6-tetrahydropyridine shares structural similarities with several other compounds that also contribute to food aroma. Here are some notable comparisons:

| Compound Name | Structure Type | Aroma Characteristics | Unique Features |

|---|---|---|---|

| 2-Acetyl-1-pyrroline | Pyrrolidine derivative | Popcorn-like | Lower odor threshold than others |

| 6-Acetyl-1,2,3,4-tetrahydropyridine | Tetrahydropyridine derivative | Roasty | Often found in cereal products |

| 5-Acetyl-2,3-dihydro-4H-1-thiazine | Thiazine derivative | Nutty | Less common compared to others |

These compounds are all part of the broader category of Maillard reaction products and contribute distinctively to food flavors while sharing structural characteristics with 2-acetyl-1,4,5,6-tetrahydropyridine. Each compound's unique features make them valuable in different culinary contexts .